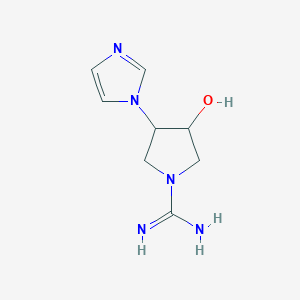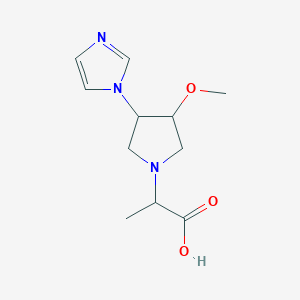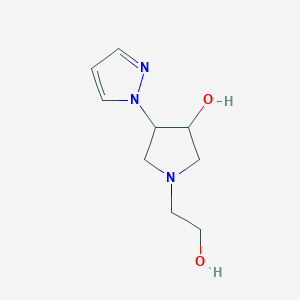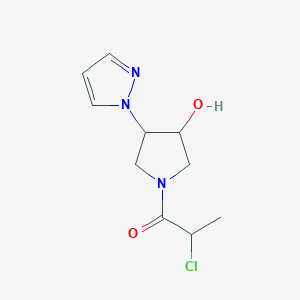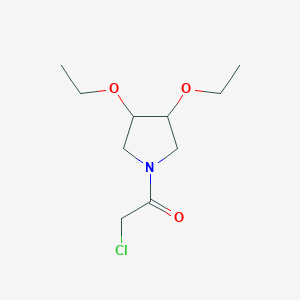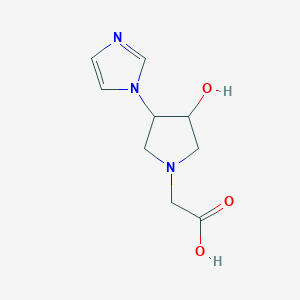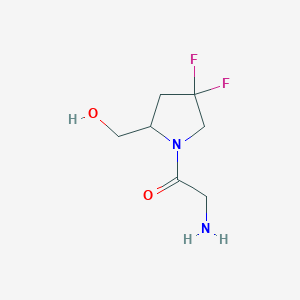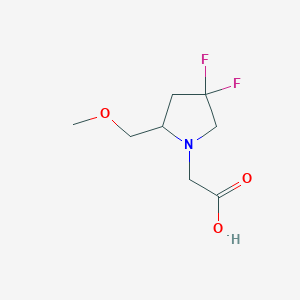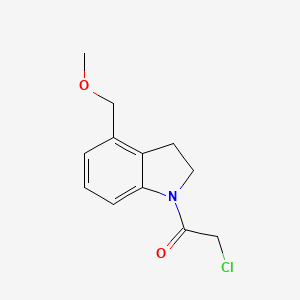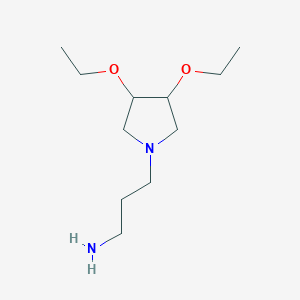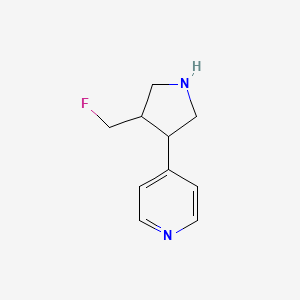
4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine
Descripción general
Descripción
4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine (4-FMP) is a heterocyclic compound that is used in various scientific research applications, such as in organic synthesis, drug discovery, and as an intermediate in the manufacture of pharmaceuticals. 4-FMP is an important building block for the synthesis of organic compounds and its unique properties make it an ideal choice for various research applications. In
Aplicaciones Científicas De Investigación
Drug Discovery and Development
The pyrrolidine ring, a core component of this compound, is widely utilized in medicinal chemistry to create biologically active compounds. Its saturated nature allows for efficient exploration of pharmacophore space due to sp³-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This makes it a valuable scaffold for developing new drugs with selective target activity.
Antibacterial Agents
Research has shown that the substitution on the pyrrolidine ring can significantly influence antibacterial activity. For instance, varying the N’-substituents on the pyrrolidine ring can lead to different levels of antibacterial efficacy, which is crucial for designing new antibiotics .
Fluorinated Pyridines in Radiobiology
Fluorinated pyridines, such as 4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine , are used in the synthesis of F¹⁸-substituted pyridines for local radiotherapy of cancer. These compounds are of special interest as potential imaging agents for various biological applications due to their unique physical and chemical properties .
Agricultural Chemistry
The introduction of fluorine atoms into lead structures is a common modification in the development of new agricultural products. Fluorinated pyridines have been shown to improve physical, biological, and environmental properties of these products, making them an area of interest in agricultural chemistry .
Enantioselective Synthesis
The stereogenicity of carbons in the pyrrolidine ring is significant for enantioselective synthesis. Different stereoisomers and spatial orientations of substituents can lead to diverse biological profiles of drug candidates due to varying binding modes to enantioselective proteins .
Structural Diversity in Chemical Synthesis
The non-planarity of the pyrrolidine ring allows for a greater chance of generating structural diversity in chemical synthesis. This is particularly useful for creating novel compounds with potential therapeutic applications, as it enables chemists to explore a wider range of molecular configurations .
Mecanismo De Acción
Target of action
Compounds containing the pyrrolidine ring have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of action
Without specific information on “4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine”, it’s difficult to detail its mode of action. The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical pathways
Pyrrolidine derivatives have been reported to have target selectivity .
Result of action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action environment
The structure of the pyrrolidine ring allows a greater chance of generating structural diversity .
Propiedades
IUPAC Name |
4-[4-(fluoromethyl)pyrrolidin-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-5-9-6-13-7-10(9)8-1-3-12-4-2-8/h1-4,9-10,13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBJWEKDDFZOSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=NC=C2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



